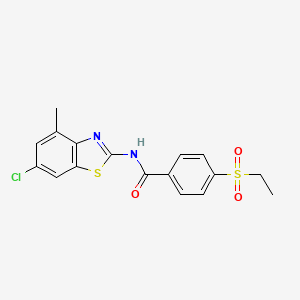
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide is a useful research compound. Its molecular formula is C17H15ClN2O3S2 and its molecular weight is 394.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a benzothiazole moiety and an ethanesulfonyl group. The chemical formula is C15H16ClN2O2S. The presence of the chloro and methyl groups on the benzothiazole ring enhances its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer properties. For instance, a study evaluating various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited potent inhibition of cancer cell proliferation. Specifically, at concentrations of 1, 2, and 4 μM, these compounds promoted apoptosis and arrested the cell cycle in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 2.5 | Apoptosis induction, AKT/ERK inhibition |
| B7 | A549 | 3.0 | Cell cycle arrest |
| B7 | H1299 | 3.5 | Inhibition of IL-6 and TNF-α levels |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it significantly reduces the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual action makes it a candidate for further development in therapeutic applications targeting both cancer and inflammation.
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Assessed | Concentration (μM) | Inhibition (%) |
|---|---|---|---|
| B7 | IL-6 | 4 | 70 |
| B7 | TNF-α | 4 | 65 |
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cell survival and inflammation. Specifically, it has been observed to inhibit the AKT and ERK pathways in cancer cells, leading to reduced proliferation and enhanced apoptosis .
Case Studies
One notable case study involved a series of experiments where various derivatives of benzothiazole were synthesized and evaluated for their biological activities. The results indicated that modifications to the benzothiazole nucleus could significantly enhance anticancer efficacy while maintaining low toxicity profiles .
Propriétés
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-3-25(22,23)13-6-4-11(5-7-13)16(21)20-17-19-15-10(2)8-12(18)9-14(15)24-17/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDJMRUJYMGBGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














